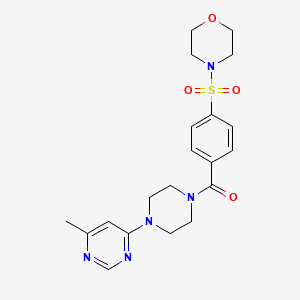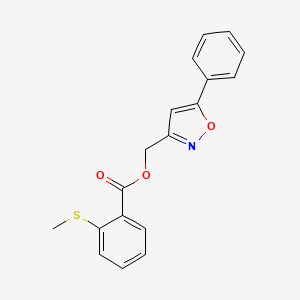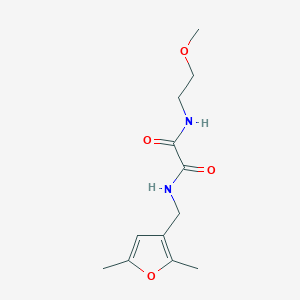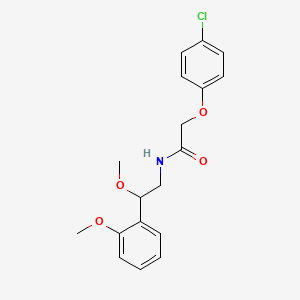![molecular formula C20H21N3O5S B2596885 4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886921-76-2](/img/structure/B2596885.png)
4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of oxadiazole derivatives and has been studied for its various applications in the field of medicine and biotechnology.
Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has revealed insights into their crystal structure and potential biological activities. These compounds have been synthesized and characterized, displaying significant antibacterial and antioxidant activities against specific strains like Staphylococcus aureus. The crystal structures were confirmed through X-ray diffraction, highlighting intermolecular hydrogen bonds that contribute to their stability and biological efficacy (Karanth et al., 2019).
Anticancer Activities
Another facet of research involving 1,3,4-oxadiazole derivatives, including those similar to 4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, focuses on their anticancer properties. A study designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug in specific assays (Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, including derivatives closely related to the compound of interest, has been studied to understand their behavior under light exposure. These studies have led to innovative synthetic routes for 1,2,4-thiadiazoles, demonstrating the potential of these compounds in the development of new chemical entities through photoinduced molecular rearrangements (Vivona et al., 1997).
Corrosion Inhibition
Research into 1,3,4-oxadiazole derivatives has also extended into the field of corrosion inhibition. These compounds have been assessed for their ability to protect mild steel in sulphuric acid environments, showcasing their potential as effective corrosion inhibitors. The study utilized gravimetric, electrochemical, and SEM methodologies to evaluate the performance of these inhibitors, revealing their efficiency in forming protective layers on metal surfaces (Ammal et al., 2018).
Nematocidal Activities
Lastly, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Compounds derived from this research showed promising activity against Bursaphelenchus xylophilus, indicating their potential application in agricultural pest management (Liu et al., 2022).
properties
IUPAC Name |
4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-13-27-15-11-9-14(10-12-15)18(24)21-20-23-22-19(28-20)16-7-5-6-8-17(16)29(2,25)26/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDAFAQXJVNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)




![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)


![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)
